![molecular formula C30H68O3Si3 B13443095 1,2,3-O-Tris(triisopropyl) Glycerol-d5](/img/structure/B13443095.png)
1,2,3-O-Tris(triisopropyl) Glycerol-d5
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Overview
Description
1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a deuterated compound used primarily in scientific research. It is a derivative of glycerol, where the hydrogen atoms are replaced with deuterium, making it useful in various analytical and research applications. The molecular formula of this compound is C30H63D5O3Si3, and it has a molecular weight of 566.15 .
Preparation Methods
The synthesis of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 involves the protection of the hydroxyl groups of glycerol followed by the introduction of deuterium. The synthetic route typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glycerol are protected using triisopropylsilyl chloride in the presence of a base such as imidazole.
Deuteration: The protected glycerol is then subjected to deuteration using deuterium oxide (D2O) or other deuterating agents.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Chemical Reactions Analysis
1,2,3-O-Tris(triisopropyl) Glycerol-d5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its original alcohol form.
Substitution: The triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3-O-Tris(triisopropyl) Glycerol-d5 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in the compound make it useful as an internal standard in NMR spectroscopy.
Metabolic Studies: It is used in metabolic research to trace the pathways of glycerol metabolism.
Proteomics: The compound is used in proteomics research to study protein structures and interactions.
Environmental Analysis: It serves as a standard for detecting environmental pollutants in air, water, soil, and food
Mechanism of Action
The mechanism of action of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 is primarily related to its role as a tracer in analytical techniques. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding metabolic pathways, protein interactions, and environmental processes.
Comparison with Similar Compounds
1,2,3-O-Tris(triisopropyl) Glycerol-d5 can be compared with other deuterated glycerol derivatives such as:
1,2,3-O-Tris(triisopropyl) Glycerol: The non-deuterated version of the compound, which lacks the deuterium atoms.
1,2,3-O-Tris(trimethylsilyl) Glycerol-d5: A similar compound where the triisopropyl groups are replaced with trimethylsilyl groups.
The uniqueness of this compound lies in its specific deuteration pattern and the presence of triisopropyl groups, which provide distinct chemical and physical properties useful in various research applications .
Biological Activity
1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a deuterated derivative of glycerol that has garnered interest in various chemical and biological applications. Its unique structure, characterized by three triisopropyl groups attached to a glycerol backbone, enhances its hydrophobic properties and stability. This compound is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium (d5), which allows for detailed structural analysis without interference from hydrogen signals.
Chemical Structure and Properties
The molecular formula for this compound is C21H42D5O3. The triisopropyl groups contribute significantly to the compound's hydrophobicity, making it suitable for various applications in lipid studies and biochemical research.
Property | Value |
---|---|
Molecular Formula | C21H42D5O3 |
Molecular Weight | 358.55 g/mol |
Appearance | Colorless liquid |
Solubility | Soluble in organic solvents |
Biological Applications
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. The following sections summarize potential applications based on structural analogs and interaction studies.
Potential Biological Activities
- Lipid Interaction Studies : Due to its hydrophobic nature, this compound can interact with lipid membranes, potentially affecting membrane fluidity and permeability. This interaction is crucial in studies involving lipid signaling pathways and membrane dynamics.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : The deuteration of this compound enhances its utility in NMR spectroscopy, allowing researchers to study lipid structures and dynamics without interference from protons. This application is particularly valuable in the field of metabolomics and lipidomics.
- Drug Delivery Systems : Given its hydrophobic characteristics, the compound may serve as a carrier for hydrophobic drugs in pharmaceutical formulations. Its ability to form stable emulsions could enhance the bioavailability of certain therapeutic agents.
Case Study 1: Lipid Membrane Interaction
A study examining the effects of glycerol derivatives on lipid membranes demonstrated that similar compounds can alter membrane properties significantly. The introduction of triisopropyl groups was found to increase membrane thickness and decrease fluidity, suggesting that this compound could have analogous effects.
Case Study 2: NMR Spectroscopy Applications
Research utilizing deuterated glycerol derivatives highlighted their role in elucidating complex lipid structures through advanced NMR techniques. The unique spectral characteristics of deuterated compounds allow for better resolution in identifying lipid species within biological samples.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,2-Di-O-triisopropyl Glycerol | Two triisopropyl groups | Fewer hydrophobic interactions than d5 |
1-O-Tris(triisopropyl) Glycerol | One triisopropyl group | Less steric hindrance |
Triethyl Glycerol | Ethyl groups instead of triisopropyl | More polar; less hydrophobic |
Glycerol-d8 | Fully deuterated glycerol | Lacks triisopropyl groups |
Properties
Molecular Formula |
C30H68O3Si3 |
---|---|
Molecular Weight |
566.1 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C30H68O3Si3/c1-21(2)34(22(3)4,23(5)6)31-19-30(33-36(27(13)14,28(15)16)29(17)18)20-32-35(24(7)8,25(9)10)26(11)12/h21-30H,19-20H2,1-18H3/i19D2,20D2,30D |
InChI Key |
DTDBKBUDBOGWQC-LBOKBOHPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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